Predicted Lipophilicity (LogD at pH 7.4) Comparison: 3-Nitrophenyl vs. Unsubstituted Phenyl Quinazolinone
The predicted distribution coefficient at pH 7.4 (LogD7.4) for 2-methyl-3-(3-nitrophenyl)quinazolin-4-one is 2.16, a reduction of 0.37 log units compared to the 2.53 predicted for its direct unsubstituted phenyl analog, 2-methyl-3-phenylquinazolin-4(3H)-one . This difference indicates that the electron-withdrawing nitro group decreases lipid membrane partitioning, which is a critical factor in predicting passive membrane permeability.
| Evidence Dimension | Predicted Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD7.4 = 2.16 |
| Comparator Or Baseline | 2-Methyl-3-phenylquinazolin-4(3H)-one: LogD7.4 = 2.53 |
| Quantified Difference | ΔLogD = -0.37 |
| Conditions | In silico prediction using ACD/Labs Percepta Platform (ACD/LogD module) |
Why This Matters
A lower LogD value implies reduced non-specific binding to lipid membranes and potentially lower passive cell permeability, which can be a desirable characteristic for reducing off-target toxicity in a compound series.
